molecular formula C8H10N2O2S B2975128 N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide CAS No. 2201247-37-0

N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2975128
CAS No.: 2201247-37-0
M. Wt: 198.24
InChI Key: JAQAFQYTGPDISR-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by a cyclobutyl ring substituted with a hydroxyl group and a thiazole ring substituted with a carboxamide group

Scientific Research Applications

N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Unfortunately, specific information on the mechanism of action for “N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide” is not available .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxycyclopropyl)-1,3-thiazole-4-carboxamide
  • N-(2-hydroxycyclopentyl)-1,3-thiazole-4-carboxamide
  • N-(2-hydroxycyclohexyl)-1,3-thiazole-4-carboxamide

Uniqueness

N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-7-2-1-5(7)10-8(12)6-3-13-4-9-6/h3-5,7,11H,1-2H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQAFQYTGPDISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=CSC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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